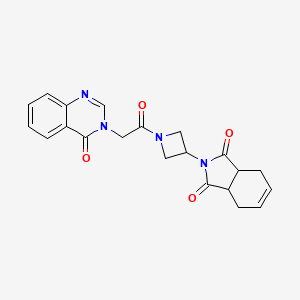

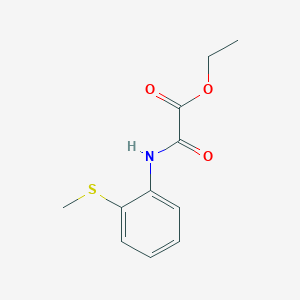

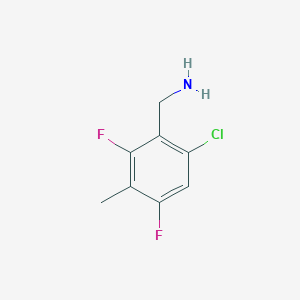

1-((1R,3s)-adamantan-1-yl)-3-(1-(furan-2-yl)propan-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,3s)-adamantan-1-yl)-3-(1-(furan-2-yl)propan-2-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Properties of Adamantane-urea Derivatives

The synthesis of adamantane-urea derivatives, such as the reaction of R-adamant-1-yl isocyanates with various amines, has been optimized to yield the target-oriented inhibitors of sEH with high efficiency. These derivatives are characterized by their reduced melting points and increased solubility in water, alongside their inhibitory activity in the nanomolar range, which indicates their potential as pharmacologically active agents (G. Butov, V. Burmistrov, D. Danilov, 2017).

Pharmacological Applications

Adamantane-urea derivatives have shown significant potential as inhibitors of sEH, a promising target for the treatment of hypertension, inflammation, and pain. These compounds exhibit varying degrees of inhibitory activity and solubility, traits that are crucial for their effectiveness and bioavailability. Their design and synthesis are guided by the goal of optimizing these pharmacokinetic properties to enhance their therapeutic potential (V. D'yachenko, D. Danilov, T. K. Shkineva, et al., 2019).

Structural and Functional Characterization

The adamantane-urea derivatives' structure-activity relationships have been explored through various synthetic strategies and pharmacological evaluations. These studies aim to understand how modifications to the adamantane and urea components of these molecules affect their ability to inhibit sEH, thereby influencing their pharmacological profiles. Such insights are invaluable for the rational design of more potent and selective sEH inhibitors (Tristan E. Rose, C. Morisseau, Jun-Yan Liu, et al., 2010).

Advanced Applications and Future Directions

Beyond their role as sEH inhibitors, adamantane-urea derivatives have been explored for various other potential applications, including their use in the formation of self-assembled structures and as components in complex molecular systems. These studies not only underscore the versatility of adamantane-urea derivatives but also highlight the ongoing interest in exploring their applications in areas beyond traditional pharmacology, potentially leading to novel therapeutic strategies and materials (Maurits H. K. Ebbing, M. Villa, J. Valpuesta, et al., 2002).

properties

IUPAC Name |

1-(1-adamantyl)-3-[1-(furan-2-yl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-12(5-16-3-2-4-22-16)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-4,12-15H,5-11H2,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPFFOGYFDVBFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

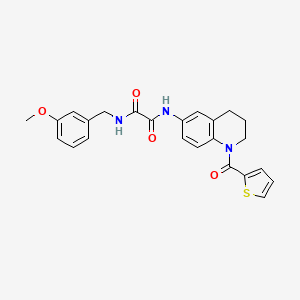

![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)

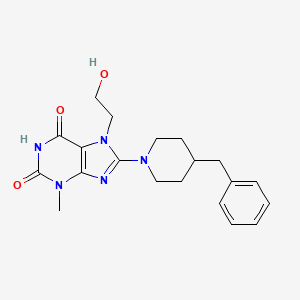

![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

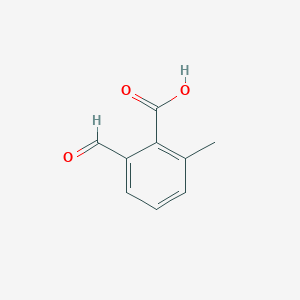

![N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2605439.png)

![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)